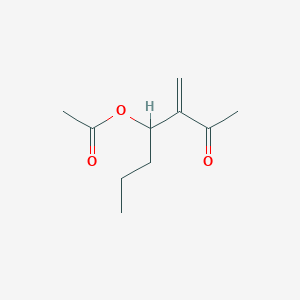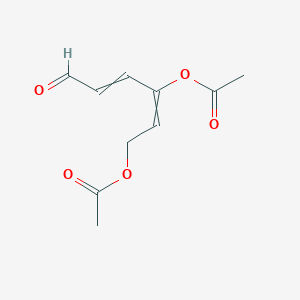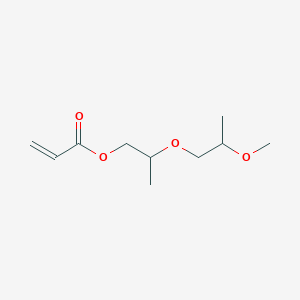![molecular formula C18H31IN2 B14269890 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide CAS No. 171780-14-6](/img/structure/B14269890.png)
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a pyridine ring substituted with a methylpyrrolidinyl group and an octyl chain, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridylmethyl chloride, is reacted with (S)-1-methylpyrrolidine under basic conditions to form 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
Quaternization: The resulting pyridine derivative is then quaternized with 1-iodooctane in the presence of a suitable solvent, such as acetonitrile, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It can also form complexes with various biomolecules, affecting their function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2S)-1-Methylpyrrolidin-2-YL]pyridine
- 1-Octylpyridin-1-ium iodide
- N-Methylpyrrolidinium iodide
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is unique due to its combination of a pyridine ring, a methylpyrrolidinyl group, and an octyl chain. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring membrane interaction and complex formation.
Eigenschaften
CAS-Nummer |
171780-14-6 |
|---|---|
Molekularformel |
C18H31IN2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-3-4-5-6-7-8-14-20-15-9-11-17(16-20)18-12-10-13-19(18)2;/h9,11,15-16,18H,3-8,10,12-14H2,1-2H3;1H/q+1;/p-1/t18-;/m0./s1 |
InChI-Schlüssel |
DQKRBBNRIYBTFO-FERBBOLQSA-M |
Isomerische SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)





![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)



